Methyl 2-bromo-4-cyano-5-fluorobenzoate
Overview
Description
Methyl 2-bromo-4-cyano-5-fluorobenzoate: is an organic compound with the molecular formula C9H5BrFNO2 and a molecular weight of 258.04 g/mol . This compound is characterized by the presence of bromine, cyano, and fluorine substituents on a benzoate ester framework. It is used in various chemical syntheses and research applications due to its unique reactivity and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-bromo-4-cyano-5-fluorobenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 4-cyano-5-fluorobenzoate using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like aluminum chloride.
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale bromination reactions. The process is optimized for yield and purity, with careful control of reaction temperature, time, and reagent concentrations. The product is then purified through crystallization or distillation techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-bromo-4-cyano-5-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products:
Nucleophilic Substitution: Formation of substituted benzoates.
Reduction: Formation of amine derivatives.
Oxidation: Formation of carboxylic acids or aldehydes depending on the reaction conditions.
Scientific Research Applications
Methyl 2-bromo-4-cyano-5-fluorobenzoate is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug candidates targeting specific biological pathways.
Industry: Employed in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism by which methyl 2-bromo-4-cyano-5-fluorobenzoate exerts its effects is primarily through its reactivity with various biological and chemical targets. The bromine and cyano groups facilitate interactions with nucleophiles and electrophiles, respectively, enabling the compound to participate in diverse chemical transformations. The fluorine atom enhances the compound’s stability and reactivity by influencing electronic distribution within the molecule .
Comparison with Similar Compounds
- Methyl 2-bromo-5-cyano-4-fluorobenzoate
- Methyl 5-bromo-4-chloro-2-fluorobenzoate
- Methyl 2-bromo-4-chloro-3-fluorobenzoate
Uniqueness: Methyl 2-bromo-4-cyano-5-fluorobenzoate is unique due to the specific arrangement of bromine, cyano, and fluorine substituents on the benzoate ester framework. This unique structure imparts distinct reactivity and stability characteristics, making it valuable for specialized applications in chemical synthesis and research .
Properties
IUPAC Name |
methyl 2-bromo-4-cyano-5-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO2/c1-14-9(13)6-3-8(11)5(4-12)2-7(6)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWACZPNMSFNIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=C1)F)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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